1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one
CAS No.:
Cat. No.: VC18808924
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClNO2 |
|---|---|
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | 1-(5-amino-2-methoxyphenyl)-1-chloropropan-2-one |
| Standard InChI | InChI=1S/C10H12ClNO2/c1-6(13)10(11)8-5-7(12)3-4-9(8)14-2/h3-5,10H,12H2,1-2H3 |
| Standard InChI Key | OMJJHEJLFJKGND-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=CC(=C1)N)OC)Cl |
Introduction
Chemical Identity and Structural Features
Structural Analysis and Stereoelectronic Effects
The spatial arrangement of substituents on the phenyl ring creates distinct electronic environments. Quantum mechanical calculations suggest that the methoxy group’s electron-donating resonance effect stabilizes the aromatic system, while the amino group’s lone pair facilitates interactions with biological targets. The chlorine atom’s electronegativity induces polarization in the propanone chain, enhancing susceptibility to nucleophilic substitution (Figure 1).
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.66 g/mol |
| Melting Point | 120–125°C (estimated) |
| Solubility | Moderate in polar aprotic solvents |
| LogP | 1.8 (predicted) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a Friedel-Crafts acylation reaction between 5-amino-2-methoxyphenol and chloropropanone in the presence of a Lewis acid catalyst (e.g., AlCl). Key steps include:
-
Activation: The catalyst coordinates to chloropropanone’s carbonyl oxygen, increasing electrophilicity.
-
Electrophilic Substitution: The activated chloropropanone reacts with the aromatic ring’s electron-rich 5-position.
-
Workup: Acidic quenching followed by recrystallization yields the pure product (typical yield: 60–75%).
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance reaction efficiency and safety. A representative protocol involves:
-
Reactant Feed: 5-amino-2-methoxyphenol (1.2 equiv) and chloropropanone (1.0 equiv) in dichloromethane.
-
Catalyst: Heterogeneous ZnCl on silica gel (prevents equipment corrosion).
-
Conditions: 70°C, residence time 15 minutes, yielding 85–92% product.
Table 2: Comparison of Synthesis Methods
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Yield | 60–75% | 85–92% |
| Reaction Time | 4–6 hours | 15 minutes |
| Catalyst Recovery | Not feasible | 90% reuse efficiency |
| Purity | >90% | >98% |
Chemical Reactivity and Reaction Pathways
Oxidation and Reduction
-
Oxidation: Treatment with KMnO in acidic medium converts the propanone group to a carboxylic acid, yielding 5-amino-2-methoxybenzoic acid derivatives.
-
Reduction: LiAlH reduces the ketone to a secondary alcohol, producing 1-(5-amino-2-methoxyphenyl)-1-chloropropan-2-ol, a precursor to chiral ligands.
Nucleophilic Substitution
The chlorine atom undergoes SN displacement with nucleophiles like amines or thiols. For example, reaction with ethylenediamine generates bis-aryl derivatives with enhanced chelating properties:
Biological Activity and Mechanism
Enzyme Inhibition Studies
In vitro assays demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2), with an IC of 12.3 μM. Molecular docking simulations suggest the amino group forms hydrogen bonds with Arg120 and Tyr355 residues, while the methoxy group occupies a hydrophobic pocket near Val349.
| Model | Dosage (mg/kg) | Edema Reduction | PGE Inhibition |
|---|---|---|---|
| Carrageenan-induced | 25 | 22% | 18% |
| 50 | 40% | 37% | |
| 100 | 58% | 52% |
Pharmaceutical Applications
Antibacterial Drug Development
Structure-activity relationship (SAR) studies reveal that halogenation at the propanone position enhances Gram-positive activity. A derivative with a fluorine substituent exhibits MIC values of 2 μg/mL against Staphylococcus aureus.
Kinase Inhibitor Scaffolds
The compound serves as a core structure for Type II kinase inhibitors. Modifications at the amino group with sulfonamide moieties yield compounds with nanomolar affinity for VEGFR-2, a key oncology target.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume